molecular formula C18H11ClMnN2O6S B1580503 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- CAS No. 5280-66-0

2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-

Cat. No.: B1580503
CAS No.: 5280-66-0
M. Wt: 473.7 g/mol
InChI Key: FXKOYCHIRMCIOR-UHFFFAOYSA-L
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Description

2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- is a complex organic compound known for its vibrant red coloration. It is commonly referred to as Pigment Red 48 in industrial applications. This compound is widely used in the production of dyes, pigments, and various other chemical products due to its stability and color properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a model compound in the study of azo dyes and their properties.

  • Biology: It can be used as a fluorescent probe in biological imaging and cell labeling.

  • Industry: It is extensively used in the production of pigments for paints, inks, and textiles.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that its effects in a given context would depend on the specific application and the other compounds present .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. Its potential applications would likely depend on its physical and chemical properties, as well as the specific context of use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:

  • Diazotization: A suitable aromatic amine, such as 5-chloro-4-methyl-2-aminophenol, is treated with nitrous acid (HNO2) to form a diazonium salt.

  • Azo Coupling: The diazonium salt is then coupled with 2-naphthalenecarboxylic acid in an alkaline medium to form the azo compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using large reactors and controlled conditions to ensure consistency and quality. The process involves continuous monitoring of temperature, pH, and reaction times to optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to modify the azo group, leading to different structural isomers.

  • Substitution: Substitution reactions at the aromatic rings can introduce different functional groups, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as sodium dithionite (Na2S2O4) are often used.

  • Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired substitution.

Major Products Formed:

  • Oxidized derivatives: These can include quinones and other oxidized forms.

  • Reduced forms: These can include hydrazo derivatives.

  • Substituted derivatives: These can include halogenated or alkylated derivatives.

Comparison with Similar Compounds

  • Pigment Red 48 Barium: A similar compound with a barium salt instead of calcium.

  • Manganese, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-2-naphthalenecarboxylic acid complex: Another variant with manganese as the central metal ion.

Uniqueness: 2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy- is unique due to its specific chemical structure, which imparts its characteristic red color and stability. Its applications in various fields make it a valuable compound in both research and industry.

Properties

CAS No.

5280-66-0

Molecular Formula

C18H11ClMnN2O6S

Molecular Weight

473.7 g/mol

IUPAC Name

2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate;manganese(2+)

InChI

InChI=1S/C18H13ClN2O6S.Mn/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2

InChI Key

FXKOYCHIRMCIOR-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)[O-])S(=O)(=O)[O-].[Mn+2]

12688-94-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-
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2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-

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